molecular formula C9H15NO B7906967 4-Diethylcarbamoyl-1-butyne

4-Diethylcarbamoyl-1-butyne

Cat. No.: B7906967
M. Wt: 153.22 g/mol
InChI Key: JXFWNKHMGJBCJE-UHFFFAOYSA-N
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Description

4-Diethylcarbamoyl-1-butyne is an organic compound characterized by the presence of a diethylcarbamoyl group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethylcarbamoyl-1-butyne typically involves the reaction of 1-butyne with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylcarbamoyl group replaces a hydrogen atom on the butyne molecule.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Diethylcarbamoyl-1-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the compound in the presence of a base.

Major Products: The major products formed from these reactions include various carbonyl compounds, reduced alkenes or alkanes, and substituted derivatives with different functional groups.

Scientific Research Applications

4-Diethylcarbamoyl-1-butyne has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Diethylcarbamoyl-1-butyne exerts its effects involves its interaction with specific molecular targets. The diethylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The triple bond in the butyne backbone also allows for interactions with various chemical species, contributing to its reactivity and versatility.

Comparison with Similar Compounds

    1-Butyne: A simpler alkyne with a similar backbone but lacking the diethylcarbamoyl group.

    2-Butyne: An isomer with the triple bond located between the second and third carbon atoms.

    Diethylcarbamoyl Chloride: A related compound used in the synthesis of 4-Diethylcarbamoyl-1-butyne.

Uniqueness: this compound is unique due to the presence of both the diethylcarbamoyl group and the alkyne functionality. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

N,N-diethylpent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-7-8-9(11)10(5-2)6-3/h1H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFWNKHMGJBCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (370 mg, 95%) was prepared from 4-pentynoic acid (250 mg, 2.55 mmol) and diethylamine hydrochloride (310 mg, 2.83 mmol) by the procedure similar to that described in Example 51(1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Yield
95%

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